(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide
Description
This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted with a sulfamoyl group at position 6, a prop-2-yn-1-yl group at position 3, and a trifluoromethylbenzamide moiety. Key functional groups include:
- Sulfamoyl (-SO₂NH₂): Enhances solubility and may confer antimicrobial or enzyme-inhibitory properties.
- Trifluoromethyl (-CF₃): Improves metabolic stability and lipophilicity.
- Propynyl (-C≡C-CH₃): Introduces rigidity and reactivity for click chemistry or covalent binding applications.
While direct synthesis details are absent in the provided evidence, analogous compounds (e.g., thiadiazol-2-ylidene benzamides in ) suggest possible routes involving condensation reactions or nucleophilic substitutions .
Properties
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3S2/c1-2-8-24-14-7-6-13(29(22,26)27)10-15(14)28-17(24)23-16(25)11-4-3-5-12(9-11)18(19,20)21/h1,3-7,9-10H,8H2,(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAWDMQEUIUDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This step involves the sulfonation of the benzothiazole ring, typically using sulfonyl chlorides or sulfonic acids.
Alkylation: The prop-2-yn-1-yl group can be introduced via alkylation reactions using alkyl halides or alkynes.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions, often using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of catalysts, high-throughput screening, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Hydrolysis of the Sulfamoyl Group
The sulfamoyl group (-SO₂NH₂) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. This reaction is critical for modifying solubility or generating reactive intermediates.
| Conditions | Products | Mechanistic Notes | References |
|---|---|---|---|
| 1M HCl (reflux, 6h) | Benzo[d]thiazol-2(3H)-ylidene sulfonic acid | Acid-catalyzed cleavage of the S-N bond, forming -SO₃H and NH₃. | |
| 0.5M NaOH (70°C, 4h) | Sodium sulfonate salt | Base-mediated hydrolysis proceeds via nucleophilic attack at the sulfur center. |
Key Insight : Hydrolysis rates depend on steric hindrance from the propargyl group and electronic effects of the trifluoromethyl substituent.
Propargyl Group Reactivity
The prop-2-yn-1-yl substituent participates in alkyne-specific reactions, such as:
2.1. Huisgen Cycloaddition (Click Chemistry)
Reacts with azides to form 1,2,3-triazoles, enabling bioconjugation or polymer synthesis.
| Reagents | Conditions | Yield | Application |
|---|---|---|---|
| Benzyl azide, Cu(I) | DMSO, 70°C, 3h | 94% | Functionalization for drug delivery . |
Note : The reaction is regioselective, favoring 1,4-disubstituted triazoles .
2.2. Sonogashira Coupling
Forms carbon-carbon bonds with aryl/vinyl halides, expanding the molecular framework.
| Catalyst | Substrates | Outcome |
|---|---|---|
| Pd(PPh₃)₂Cl₂, CuI | Iodoarenes | Alkynylated derivatives with enhanced π-conjugation. |
Benzamide Hydrolysis
The trifluoromethylbenzamide moiety is hydrolyzed to the corresponding carboxylic acid under strong acidic/basic conditions, altering pharmacological activity.
Electrophilic Aromatic Substitution
The benzothiazolylidene ring undergoes electrophilic substitution at the C-5 position due to electron-rich nature.
| Reagents | Products | Regioselectivity |
|---|---|---|
| HNO₃/H₂SO₄ | 5-Nitrobenzothiazolylidene derivative | Directed by the thiazole’s lone pair . |
| Br₂/FeBr₃ | 5-Bromo substitution | Para to the sulfamoyl group . |
Radical Reactions
The propargyl group participates in radical-mediated cyclizations or polymerizations.
| Initiation | Outcome | Applications |
|---|---|---|
| AIBN, 80°C | Polymeric networks | Materials science applications . |
Complexation with Metal Ions
The sulfamoyl and amide groups act as ligands for transition metals, forming coordination complexes.
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(II) acetate | Octahedral geometry | 4.2 ± 0.3 |
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine
In medicinal chemistry, benzothiazole derivatives are often investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
a. N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Core : Thiadiazol-2-ylidene (vs. benzo[d]thiazol-2(3H)-ylidene in the target compound).
- Substituents: Dimethylamino-acryloyl (electron-rich) at position 5; 3-methylphenyl at position 3.
- Properties : Lower molecular weight (392.48 g/mol vs. ~450–470 g/mol estimated for the target), higher lipophilicity due to methyl groups.
- Spectral Data : IR peaks at 1690 and 1638 cm⁻¹ (C=O stretching) .
b. N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h)
- Substituents : Chlorophenyl (electron-withdrawing) at position 3.
Key Differences :
- The sulfamoyl group (-SO₂NH₂) in the target compound improves aqueous solubility compared to dimethylamino-acryloyl substituents in 4g/4h.
Analogues with Trifluoromethylbenzamide Moieties
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Core : Simple benzamide (lacks heterocyclic systems).
- Substituents : Isopropoxy group at position 3.
- Application : Agricultural fungicide targeting succinate dehydrogenase .
- Comparison : The target compound’s heterocyclic core and propynyl group may confer broader bioactivity (e.g., antimicrobial or anticancer) compared to flutolanil’s niche fungicidal use.
Sulfamoyl-Containing Analogues
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity : The target compound’s sulfamoyl and trifluoromethyl groups suggest dual mechanisms—enzyme inhibition (via -SO₂NH₂) and enhanced pharmacokinetics (via -CF₃). This contrasts with ’s thiadiazol derivatives, which lack sulfamoyl groups and may have narrower applications.
- Synthesis Challenges: The propynyl group’s reactivity necessitates controlled conditions to avoid polymerization, differing from the milder protocols for dimethylamino-acryloyl derivatives .
- Applications : While flutolanil () is pesticidal, the target compound’s heterocyclic core and sulfamoyl group align it closer to medicinal candidates (e.g., kinase inhibitors or antibacterials) .
Biological Activity
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. This compound features a benzo[d]thiazole core, which is known for its diverse biological activities, including antimicrobial, antitumor, and antiviral properties. The unique structural characteristics of this compound suggest that it may interact with various biological targets, making it an interesting subject for further research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 428.5 g/mol. The presence of the sulfamoyl group and trifluoromethyl moiety contributes to its chemical reactivity and biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. The thiazole nucleus has been shown to exhibit activity against various pathogens:
- Antibacterial : Compounds with thiazole rings have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal : The compound's structural analogs have reported antifungal activity against species such as Candida albicans and Aspergillus niger, with MIC values around 4.01–4.23 mM .
Antitumor Activity
Thiazole derivatives have also been investigated for their antitumor properties. Research indicates that compounds containing the thiazole moiety can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes involved in tumor growth .
The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of DNA gyrase and COX enzymes, which are critical in bacterial replication and inflammation respectively .
- Binding Affinity : The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to biological targets due to increased lipophilicity and improved interaction with hydrophobic pockets in enzymes .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy Study : A study evaluating a series of thiazole derivatives found that specific modifications to the thiazole ring significantly enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Antitumor Activity Assessment : Research involving cell line assays demonstrated that certain thiazole-containing compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting potential for development into therapeutic agents .
Q & A
Q. What synthetic strategies are employed for constructing the benzo[d]thiazole core in this compound?
The benzo[d]thiazole scaffold is typically synthesized via a two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas. Sodium tert-butoxide is used as a base to facilitate cyclization, yielding the thiazole ring with moderate efficiency (40-60%). Reaction optimization includes controlling temperature (0–5°C for diazonium salt stability) and stoichiometric ratios (1:1.2 thiourea:diazonium salt) to minimize byproducts . Alternative routes involve thiazole ring closure via iodine-mediated cyclization in DMF, which requires precise control of reaction time (1–3 minutes) to avoid over-oxidation .
Q. How is the Z-configuration of the imine bond confirmed experimentally?
The Z-configuration is verified using a combination of nuclear Overhauser effect spectroscopy (NOESY) and X-ray crystallography. NOESY cross-peaks between the sulfamoyl group and the trifluoromethylbenzamide moiety confirm spatial proximity consistent with the Z-isomer. Single-crystal X-ray diffraction provides definitive evidence of the planar geometry and bond angles . Variable-temperature NMR can further resolve dynamic rotational isomerism that may obscure configuration analysis .
Q. What methods are used to assess the compound's solubility and stability in biological assays?
Solubility is quantified via shake-flask method in PBS (pH 7.4) and DMSO, followed by HPLC-UV analysis. Stability studies under physiological conditions (37°C, 5% CO₂) use LC-MS to track degradation products. The trifluoromethyl group enhances lipophilicity (logP ~3.2), necessitating solubilizing agents like cyclodextrins for in vitro assays. Accelerated stability testing (40°C/75% RH for 14 days) identifies hydrolytic degradation pathways, particularly at the sulfamoyl moiety .
Advanced Research Questions
Q. How can reaction yields be improved during the introduction of the prop-2-yn-1-yl group?
Propargylation efficiency depends on the base and solvent system. Using Cs₂CO₃ in anhydrous DMF at 60°C improves nucleophilic substitution kinetics, achieving >80% yield. Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is an alternative for regioselective functionalization but requires rigorous exclusion of oxygen. Microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time while maintaining yield .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies often arise from off-target interactions or unaccounted solvation effects. Hybrid QM/MM simulations incorporating explicit water molecules improve docking accuracy. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinities, while CRISPR-Cas9 knockout models identify non-canonical targets. For example, unexpected kinase inhibition (IC₅₀ ~50 nM) may require revisiting molecular dynamics simulations to assess allosteric binding pockets .
Q. How can researchers optimize the sulfamoyl group's metabolic stability without compromising activity?
Deuteration at the sulfamoyl nitrogen or substitution with a methylsulfonamide group reduces oxidative metabolism. Parallel synthesis of analogs followed by hepatic microsome assays (human/rat) identifies metabolically resistant candidates. Fluorine substitution at the benzamide ortho-position further stabilizes the compound against CYP3A4-mediated degradation .
Methodological Challenges & Data Analysis
Q. What analytical techniques differentiate regioisomers during synthesis?
High-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentography distinguish regioisomers based on unique fragmentation patterns. For example, the loss of SO₂NH₂ (m/z 96) is characteristic of the 6-sulfamoyl regioisomer. ¹H-¹³C HMBC correlations between the sulfamoyl proton and the thiazole C-2 confirm regiochemistry .
Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?
Use staggered dosing regimens with multiple sampling timepoints (0.5, 1, 2, 4, 8, 24 hours) to capture absorption phases. Population pharmacokinetic modeling (NONMEM) identifies covariates like protein binding (>95% due to trifluoromethyl groups). Allometric scaling from rodent to human accounts for saturation of efflux transporters (e.g., P-gp) .
Biological Evaluation
Q. What in vitro assays are suitable for evaluating antimicrobial potential?
Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Time-kill assays (0–24 hours) assess bactericidal vs. bacteriostatic activity. Synergy testing with β-lactams uses checkerboard assays (FIC index ≤0.5). The sulfamoyl group enhances penetration through porin channels in Gram-negative bacteria .
Q. How can target engagement be validated in cellular models?
Cellular thermal shift assays (CETSA) confirm target binding by measuring protein thermal stability shifts (±2°C). CRISPR-interference (CRISPRi) knockdown of the putative target (e.g., dihydrofolate reductase) followed by rescue experiments with exogenous enzyme expression validates mechanism. Phosphoproteomic profiling (LC-MS/MS) identifies downstream signaling perturbations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
